拟南酸 C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

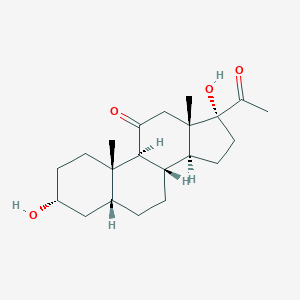

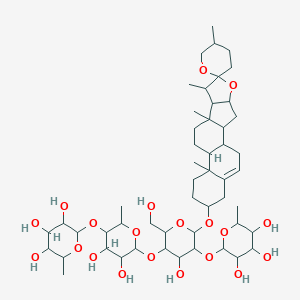

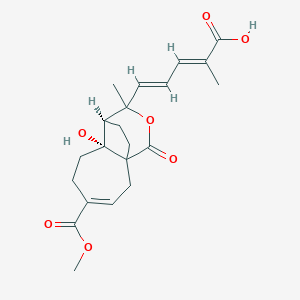

Pseudolaric acid C is a diterpenoid isolated from the root bark of Pseudolarix amabilis, which has antifungal activity . It is a phyproof reference substance with a CAS Number of 82601-41-0 .

Synthesis Analysis

Pseudolaric acids are a family of diterpenoid natural products that exhibit a broad spectrum of biological activities. The main structural feature of their framework is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings . A radical cyclization strategy has been developed that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates. This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .

Molecular Structure Analysis

The molecular weight of Pseudolaric acid C is 390.43 and its molecular formula is C21H26O7 . The main structural feature of pseudolaric acids is a trans-fused perhydroazulene bearing a bridged lactone positioned at the junction of the rings .

Chemical Reactions Analysis

The synthesis of pseudolaric acids involves a radical cyclization strategy that allows flexible tuning of the cyclization process through diverse silicon substitutions on the substrates . This strategy can assist in constructing a series of skeletons with structural resemblance to pseudolaric acids and expedites the construction of the bridged lactone .

Physical And Chemical Properties Analysis

Pseudolaric acid C has a molecular weight of 390.43 and its molecular formula is C21H26O7 . It is a phyproof reference substance with a CAS Number of 82601-41-0 .

科学研究应用

抗真菌活性

拟南酸 C 与其他拟南酸一起被发现具有显着的抗真菌特性。在传统中药中,从其提取这些酸的落叶松树皮被用作抗真菌剂。据报道,拟南酸 A、B 和 C 均具有抗真菌活性,对各种真菌菌株特别有效,包括那些引起皮肤病和作物病的菌株 (周等人,1983); (张等人,2014)。

细胞毒性

研究还表明,拟南酸具有细胞毒性。这使得它们成为癌症治疗的潜在候选者。拟南酸 A 和 B 已显示出对各种肿瘤细胞的有效细胞毒性,表明拟南酸在癌症治疗中的潜力 (潘等人,1990)。

免疫调节和抗癌活性

拟南酸 B 是落叶松的主要成分,已被发现具有免疫调节和抗癌活性。它在癌症、免疫系统疾病、炎症性疾病和免疫抑制的新型治疗中显示出希望。其作用机制及其作为抗癌剂的潜力是活跃研究领域 (刘等人,2017)。

诱导细胞凋亡

已观察到拟南酸 B 可诱导人黑色素瘤细胞凋亡。这表明在癌症治疗中具有潜在应用,特别是在靶向黑色素瘤(一种皮肤癌)方面。该过程涉及细胞周期阻滞和凋亡途径的激活 (龚等人,2005)。

调节免疫反应

拟南酸衍生物因其免疫调节作用而受到研究。拟南酸 B 的衍生物六氢拟南酸 B 已显示出调节免疫反应的潜力,使其成为治疗免疫相关疾病的候选者 (李等人,2014)。

作用机制

Target of Action

Pseudolaric Acid C is a diterpene acid isolated from the root bark of Pseudolarix amabilis . It has been identified to have weak antifungal activity against Candida albicans . .

Mode of Action

It is known to have antifungal properties . More research is needed to elucidate the specific interactions between Pseudolaric Acid C and its targets.

Biochemical Pathways

A related compound, pseudolaric acid b, has been shown to induce cell cycle arrest at the g2/m phase and promote cell death through the caspase-8/caspase-3 pathway . It’s possible that Pseudolaric Acid C may have similar effects, but this requires further investigation.

Result of Action

It is known to have weak antifungal activity against candida albicans

Action Environment

It’s worth noting that pseudolaric acid c is derived from the root bark of pseudolarix amabilis, a tree that grows in certain environmental conditions . These conditions may play a role in the compound’s properties and efficacy.

安全和危害

Pseudolaric acid C is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, risk of serious damages to eyes, toxic; danger of serious damage to health by prolonged exposure, possible risk of impaired fertility, possible risk of harm to unborn child .

未来方向

Pseudolaric acid A (PAA), one of the main bioactive ingredients in traditional medicine Pseudolarix cortex, exhibits remarkable anticancer activities. Yet its mechanism of action and molecular target have not been investigated and remain unclear . This work proposed a potential mechanism involved with the anticancer activity of PAA and will improve the appreciation of PAA as a potential cancer therapy candidate .

生化分析

Cellular Effects

Pseudolaric Acid C has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Pseudolaric Acid C is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Pseudolaric Acid C change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Pseudolaric Acid C vary with different dosages in animal models. Studies have shown that it has a dose-dependent effect, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Pseudolaric Acid C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pseudolaric acid C involves several steps including oxidation, cyclization, and reduction reactions. The starting material is a natural product, Pseudolaric acid A, which is readily available from the bark of the tree Pseudolarix kaempferi. The synthesis pathway involves the following steps:", "Starting Materials": [ "Pseudolaric acid A", "Manganese dioxide", "Pyridine", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Methanol" ], "Reaction": [ "Oxidation of Pseudolaric acid A using manganese dioxide and pyridine to form Pseudolaric acid B", "Cyclization of Pseudolaric acid B using acetic acid and hydrochloric acid to form Pseudolaric acid C", "Reduction of Pseudolaric acid C using sodium borohydride and methanol to form the desired product" ] } | |

CAS 编号 |

82601-41-0 |

分子式 |

C21H26O7 |

分子量 |

390.4 g/mol |

IUPAC 名称 |

5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/t15-,19+,20+,21-/m0/s1 |

InChI 键 |

RBXVTEUAOTYIME-NOOVBMIQSA-N |

手性 SMILES |

CC(=CC=C[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

规范 SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。